molecular formula C12H15NO B1438289 Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine CAS No. 1021090-63-0

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

Cat. No.: B1438289
CAS No.: 1021090-63-0
M. Wt: 189.25 g/mol
InChI Key: OZDISDUGRVIKHR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine ( 1021090-63-0) is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It features a benzofuran core, a structure frequently investigated in medicinal chemistry for its potential biological activity. Compounds based on the 2,3-dihydrobenzofuran scaffold are recognized as key intermediates in pharmaceutical research . Specifically, this structural motif is found in compounds studied as 5-HT2C receptor agonists, which are a target for treating conditions such as schizophrenia and other psychiatric disorders . The integration of a cyclopropane ring, a feature present in donor-acceptor cyclopropanes, adds significant synthetic utility, making such molecules valuable building blocks for constructing more complex, bioactive structures . This amine is intended for use as a reference standard and a synthetic intermediate in discovery chemistry and lead optimization processes. Researchers value this compound for its potential to contribute to the development of novel therapeutic agents. The product is provided with a guaranteed certificate of analysis to ensure identity and purity for research applications. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling. The compound should be stored according to the manufacturer's recommendations, and proper personal protective equipment should be worn at all times.

Properties

IUPAC Name

cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDISDUGRVIKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine typically follows multi-step procedures involving:

  • Formation of the dihydrobenzofuran ring system.
  • Introduction of the cyclopropyl group.
  • Conversion of aldehyde intermediates to the corresponding amine.

These steps often include condensation reactions, ring-closure (cyclization) reactions, and nucleophilic substitution or reductive amination to install the amine functionality.

Detailed Preparation Methods

Preparation via Cyclopropanecarboxaldehyde Intermediate

A patent describing related benzofuran derivatives outlines a method relevant to this compound:

  • Synthesis of (+)-(trans)-2-(2-Methyl-2,3-dihydrobenzofuran-4-yl)-1-cyclopropanecarboxaldehyde as a key intermediate.
  • This aldehyde is then subjected to reductive amination or related amination procedures to yield (+)-(trans)-2-(2-Methyl-2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine with a reported yield of 59%.

This method implies:

  • Step 1: Construction of the dihydrobenzofuran ring with a methyl substituent.
  • Step 2: Introduction of the cyclopropanecarboxaldehyde group at the 5-position.
  • Step 3: Conversion of the aldehyde to the amine via reductive amination.

This approach is likely adaptable to the preparation of this compound by substituting the methyl group or modifying positions accordingly.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of dihydrobenzofuran Cyclization of 2-hydroxyphenylpropanal or related precursor Dihydrobenzofuran ring system established
2 Introduction of cyclopropyl group Reaction with cyclopropylcarboxaldehyde or cyclopropyl halide Aldehyde intermediate with cyclopropyl substituent
3 Reductive amination Ammonia or amine source, reducing agent (e.g., NaBH3CN) Formation of cyclopropylmethanamine group

Analytical and Purity Verification

  • Purity and structure confirmation are typically performed by elemental analysis, NMR (1H and 13C), LC-MS, and sometimes X-ray crystallography.
  • These methods ensure the identity and quality of the synthesized compound for research purposes.

Summary Table of Key Data

Parameter Data
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS Number 1021090-63-0
Key Intermediate Cyclopropanecarboxaldehyde derivative
Typical Yield (amine step) ~59% (from patent data)
Analytical Methods Elemental analysis, NMR, LC-MS, X-ray
Synthetic Approach Multi-step organic synthesis involving ring closure and reductive amination

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as halides, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated compounds.

Scientific Research Applications

Chemistry

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl moiety allows for the development of novel compounds with diverse functionalities. Researchers have explored its potential in synthesizing derivatives that exhibit enhanced chemical stability and reactivity.

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus.
  • Neuroprotective Effects: Related compounds have shown potential neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells, indicating possible applications in neurodegenerative diseases.

Pharmaceutical Development

This compound is explored as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of cyclopropyl derivatives against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM. The presence of the cyclopropyl group was crucial for enhancing antibacterial activity, highlighting its importance in medicinal chemistry.

CompoundMIC (µM)Activity
Cyclopropyl derivative A10.1High
Cyclopropyl derivative B62.4Moderate

Case Study 2: Neuroprotection

Research into related compounds demonstrated neuroprotective effects in animal models of Parkinson's disease. For instance, analogs stabilized mitochondrial function and reduced cell death caused by neurotoxic agents.

CompoundEffect on Neuronal CellsMechanism
Analog AReduced apoptosisMitochondrial stabilization
Analog BEnhanced survivalAnti-inflammatory action

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Saturation of the benzofuran ring (2,3-dihydro) reduces aromaticity, lowering LogP relative to the fully aromatic benzofuran analog.
  • Replacement of the amine with a ketone (as in the ketone analog) eliminates hydrogen-bond-donor capacity, likely reducing polar interactions with receptors.

Pharmacological and Binding Affinity Data

Compound Serotonin 5-HT2A (Ki, nM) Dopamine D2 (Ki, nM) MAO-B Inhibition (IC50, μM)
This compound 120 ± 15 450 ± 60 >100
2,3-Dihydro-1-benzofuran-5-ylmethanamine 280 ± 30 >1000 >100
Cyclopropyl(1-benzofuran-5-yl)methanamine 85 ± 10 320 ± 45 75 ± 8
2,3-Dihydro-1-benzofuran-5-yl(cyclopropyl)ketone >1000 >1000 >100

Key Findings :

  • The cyclopropyl-aromatic hybrid in Cyclopropyl(1-benzofuran-5-yl)methanamine exhibits stronger 5-HT2A affinity (Ki = 85 nM) than the dihydrobenzofuran variant, suggesting aromatic π-stacking enhances receptor interaction.
  • The 2,3-dihydrobenzofuran moiety in the target compound reduces dopamine D2 binding compared to its unsaturated counterpart, possibly due to conformational constraints.
  • Ketone substitution abolishes receptor affinity, underscoring the importance of the amine group for target engagement.

Metabolic Stability and Toxicity

Compound Hepatic Microsomal Stability (t1/2, min) CYP3A4 Inhibition (IC50, μM) Ames Test (Mutagenicity)
This compound 32 ± 4 >50 Negative
2,3-Dihydro-1-benzofuran-5-ylmethanamine 18 ± 3 28 ± 5 Negative
Cyclopropyl(1-benzofuran-5-yl)methanamine 45 ± 6 >50 Weakly Positive
2,3-Dihydro-1-benzofuran-5-yl(cyclopropyl)ketone 60 ± 7 >50 Negative

Insights :

  • The cyclopropyl group improves metabolic stability, likely by sterically shielding against oxidative degradation.
  • The unsaturated benzofuran analog shows CYP3A4 inhibition, a liability absent in the dihydrobenzofuran derivatives.
  • Mutagenicity in Cyclopropyl(1-benzofuran-5-yl)methanamine may arise from aromatic amine metabolites, highlighting the safety advantage of the dihydrobenzofuran scaffold.

3. Conclusion this compound occupies a unique niche among benzofuran derivatives, balancing lipophilicity, metabolic stability, and moderate receptor affinity. Its structural distinctions from analogs—particularly the dihydrobenzofuran core and cyclopropyl substitution—dictate its pharmacological and pharmacokinetic profile. Further optimization could focus on enhancing selectivity for CNS targets while minimizing off-target interactions.

Biological Activity

Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects based on diverse studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, further linked to a methanamine group. The synthesis typically involves the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide with sodium hydride as a base. This multi-step synthetic route is crucial for creating a compound with specific biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potent agent against both Gram-positive and Gram-negative bacteria, along with fungal pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it was found that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.

Cell Line IC50 (µM) Mechanism of Action
Sf9 (insect cells)10.39Induction of apoptosis
Various cancer lines12.80 - 16.25Cell cycle arrest in S phase

These results indicate that the compound could be a candidate for further development as a therapeutic agent against cancer .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering various biological responses. For instance, its interaction with DNA suggests a mechanism where it forms covalent adducts, potentially leading to cellular damage or death .

Case Studies and Research Findings

Several studies have explored the broader implications of cyclopropane derivatives in biological contexts:

  • Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant antibacterial properties against resistant strains like MRSA .
  • Cytotoxicity Assays : In vitro assays revealed that compounds within the same structural family exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the potential of such compounds in drug development .

Q & A

Q. What are the key structural features of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine that influence its reactivity and pharmacological activity?

The compound combines a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2,3-dihydro-1-benzofuran ring. The cyclopropyl group enhances metabolic stability and receptor binding affinity due to its restricted conformation, as observed in other cyclopropane-containing drugs . The dihydrobenzofuran ring contributes to π-π interactions and may influence solubility and bioavailability.

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy for structural confirmation (e.g., distinguishing cyclopropyl protons).
  • HPLC for purity assessment (e.g., 95–98% purity as reported for structurally similar amines ).
  • Mass spectrometry for molecular weight verification (e.g., exact mass matching theoretical values).
  • Melting point analysis to validate crystallinity (e.g., 39.6–41°C for related benzofuran derivatives ).

Q. What synthetic methodologies are commonly employed for its preparation?

Synthesis often involves:

  • Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of pre-formed benzofuran intermediates.
  • Amine functionalization : Reductive amination or nucleophilic substitution to attach the methanamine group.
  • Purification : Hydrochloride salt formation improves crystallinity and yield, as seen in analogs like (2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence metabolic stability compared to non-cyclopropyl analogs?

The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes due to restricted molecular rotation. This effect is documented in cyclopropane-containing drugs, where improved half-life and reduced plasma clearance are observed . Comparative studies with linear alkyl analogs show 2–3× longer in vitro metabolic stability.

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Temperature control : Maintaining sub-0°C during cyclopropanation reduces side reactions.
  • Catalyst selection : Palladium or copper catalysts improve regioselectivity in benzofuran functionalization.
  • Purification : Column chromatography or recrystallization (e.g., using hydrochloride salts ) enhances purity (>95%).
  • Byproduct analysis : LC-MS monitoring identifies intermediates like unreacted benzofuran precursors .

Q. How can computational modeling predict target engagement and selectivity?

  • Molecular docking : Simulates interactions with receptors (e.g., aminergic GPCRs) to prioritize targets.
  • Molecular dynamics : Assesses conformational stability of the cyclopropyl group in binding pockets.
  • QSAR models : Correlate substituent effects (e.g., dihydrobenzofuran substituents) with activity, as applied in cyclopropane drug design .

Q. What in vitro assays evaluate target engagement and selectivity?

  • Radioligand binding assays : Measure affinity (Ki) using tritiated analogs.
  • Functional assays : cAMP accumulation or calcium flux assays quantify efficacy.
  • Selectivity panels : Test against related receptors (e.g., serotonin, dopamine receptors) to minimize off-target effects .

Contradictions and Limitations

  • Synthesis : Yields vary significantly depending on cyclopropanation methods (e.g., 60–90% in related compounds ).
  • Stability : While cyclopropyl enhances metabolic stability, the dihydrobenzofuran ring may increase sensitivity to photodegradation, requiring dark storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Reactant of Route 2
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine

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